N-tert-butyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
Description
N-tert-butyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a compound with a complex structure that includes a benzamide group, a tert-butyl group, and a dioxothiazinan ring
Properties
IUPAC Name |
N-tert-butyl-4-(1,1-dioxothiazinan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-15(2,3)16-14(18)12-6-8-13(9-7-12)17-10-4-5-11-21(17,19)20/h6-9H,4-5,10-11H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFYLOZLNJPQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide can be achieved through several methods. One common approach involves the reaction of tert-butyl benzoate with nitriles, catalyzed by zinc perchlorate (Zn(ClO4)2·6H2O) under solvent-free conditions at 50°C . Another method utilizes di-tert-butyl dicarbonate and nitriles, catalyzed by copper triflate (Cu(OTf)2) at room temperature . These methods are efficient and yield high purity products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of catalyst and reaction conditions may vary depending on the desired scale and purity of the product. The use of solvent-free conditions and mild temperatures makes these methods suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzamides. These products have various applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
N-tert-butyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-tert-butyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide include:
Uniqueness
This compound is unique due to its combination of a benzamide group, a tert-butyl group, and a dioxothiazinan ring This unique structure imparts specific chemical and biological properties that are not found in other similar compounds
Biological Activity
N-tert-butyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C_{11}H_{13}N_{1}O_{4}S_{1}, with a molecular weight of approximately 255.29 g/mol. The compound features a thiazinane ring structure, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C_{11}H_{13}N_{1}O_{4}S_{1} |
| Molecular Weight | 255.29 g/mol |
| Density | Not specified |
| Solubility | Not specified |
Antitumor Activity
Recent studies have indicated that thiazinane derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown promise in inhibiting the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358) .
Case Study: Antitumor Effects
In a comparative study, the compound was tested against standard antitumor agents such as doxorubicin and vandetanib. The results demonstrated that while this compound exhibited moderate activity in both 2D and 3D assays, it was less effective than doxorubicin but comparable to vandetanib in certain cell lines.
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors associated with tumor growth. It is hypothesized that the compound interacts with DNA or RNA structures, potentially disrupting cellular replication processes.
Antimicrobial Activity
In addition to its antitumor properties, thiazinane derivatives have also been evaluated for antimicrobial activity against various pathogens. Preliminary findings suggest that these compounds may inhibit the growth of Gram-positive and Gram-negative bacteria .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other thiazinane derivatives.
Table 2: Comparative Biological Activities
| Compound Name | Antitumor Activity | Antimicrobial Activity |
|---|---|---|
| This compound | Moderate | Moderate |
| 1,1-Dioxido-1,2-thiazinan-1,6-naphthyridine | High | Low |
| Cephradine | Low | High |
| Chlormezanone | Moderate | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
